5,5-Dimethyloxolane-3-sulfonyl chloride
CAS No.: 1934812-10-8
Cat. No.: VC5652742
Molecular Formula: C6H11ClO3S
Molecular Weight: 198.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934812-10-8 |
|---|---|
| Molecular Formula | C6H11ClO3S |
| Molecular Weight | 198.66 |
| IUPAC Name | 5,5-dimethyloxolane-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3 |
| Standard InChI Key | VCORSXQABVZEKQ-UHFFFAOYSA-N |
| SMILES | CC1(CC(CO1)S(=O)(=O)Cl)C |
Introduction
Structural Features
Molecular Geometry
The compound features a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 5-position and a sulfonyl chloride () group at the 3-position . Key structural parameters include:
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): While direct NMR data for this compound are unavailable, analogous sulfonyl chlorides exhibit characteristic -NMR signals for methyl groups ( ppm) and sulfonyl chloride protons ( ppm) .
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Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts such as (139.4 Ų) and (149.3 Ų) have been calculated .
Synthesis and Reactivity
Synthetic Routes
Although explicit protocols for 5,5-dimethyloxolane-3-sulfonyl chloride are scarce, general methods for sulfonyl chlorides include:
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Oxidative Chlorination: Reaction of thiols or disulfides with chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) under continuous flow conditions .
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Sulfonamide Conversion: Treatment of sulfonamides with reagents such as or .
Reaction Mechanisms
The sulfonyl chloride group () is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) or eliminations (e.g., generating sulfonic acids) .
Applications in Organic Synthesis
Building Block for Complex Molecules
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Sulfonamide Preparation: The compound serves as a precursor for sulfonamides, critical in pharmaceuticals and agrochemicals .
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Polymer Functionalization: Used to introduce sulfonyl groups into polymers, enhancing thermal stability and solubility .
Case Studies
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Pharmaceutical Intermediates: Analogous sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) are employed in synthesizing kinase inhibitors and antimicrobial agents .
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Material Science: Modified sulfonyl chlorides contribute to dye-sensitized solar cells and conductive polymers .
Future Directions
Research Gaps
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Mechanistic Studies: Detailed kinetic analyses of its reactions under varying conditions.
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Biological Activity: Exploration of its potential in medicinal chemistry, leveraging its sulfonyl chloride reactivity.
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